molecular formula C9H7Cl2N3O B1592949 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 22123-20-2

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1592949
CAS No.: 22123-20-2
M. Wt: 244.07 g/mol
InChI Key: KQGHTTWMMCKRFF-UHFFFAOYSA-N
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Description

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered as a high-purity building block for the development of novel bioactive molecules. This compound features a pyrazolone core, a five-membered lactam ring known for its diverse pharmacological properties . Pyrazolone derivatives are extensively investigated for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, antidiabetic, and antioxidant effects . The specific substitution pattern on this pyrazolone analog, particularly the 2,5-dichlorophenyl group at the 2-position and the amino group at the 5-position, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules aimed at various therapeutic areas. Its structural features are associated with the potential to interact with multiple enzyme systems and receptors . Prototropic tautomerism is a fundamental characteristic of the pyrazolone ring system, which can exist in equilibrium between keto (3-one) and enol (3-ol) forms; this dynamic behavior can influence its chemical reactivity and interaction with biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

CAS No.

22123-20-2

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

5-amino-2-(2,5-dichlorophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C9H7Cl2N3O/c10-5-1-2-6(11)7(3-5)14-9(15)4-8(12)13-14/h1-4,13H,12H2

InChI Key

KQGHTTWMMCKRFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=C(N2)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=C(N2)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

Representative Synthetic Route

A typical synthetic route involves:

  • Synthesis of 2-(2,5-dichlorophenyl)-3-oxobutanenitrile or an equivalent β-ketonitrile derivative.
  • Reaction of this intermediate with hydrazine hydrate under reflux in ethanol or ethanol/dichloromethane mixture.
  • Formation of hydrazone intermediate followed by cyclization to yield the 5-amino-3-pyrazolone derivative.
  • Isolation and purification by crystallization or chromatography.

This method avoids the use of unstable β-ketonitrile functionalities by employing solid-phase synthesis or resin-bound intermediates in some advanced protocols, enhancing versatility and yield.

Alternative and Advanced Methods

Solid-Phase Synthesis

  • Use of resin-bound intermediates such as hydrazide resins treated with 2-(1-ethoxyethylidene)malononitrile derivatives.
  • Cyclization on resin followed by cleavage yields the 5-aminopyrazole compound.
  • Advantages include ease of purification and suitability for combinatorial library synthesis.

Multicomponent Reactions

  • One-pot, multicomponent reactions involving hydrazines, aromatic aldehydes, and β-diketones or β-ketonitriles.
  • Microwave-assisted synthesis accelerates reaction times significantly (minutes instead of hours) and improves yields.
  • Ultrasonic irradiation in ethanol is another green method providing high yields in short times (4-5 minutes) with mild conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages References
Conventional reflux 2,5-Dichlorophenyl β-ketonitrile + hydrazine hydrate Ethanol, reflux 4-6 h 70-85 Simple, well-established
Solid-phase synthesis Resin-bound hydrazide + malononitrile derivative Room temperature, cleavage with isopropylamine 75-90 Easy purification, combinatorial
Microwave-assisted multicomponent Hydrazine, aromatic aldehyde, β-diketone Microwave irradiation, 5-10 min 85-95 Rapid, high yield, environmentally friendly
Ultrasound-assisted synthesis Hydrazine, arylaldehyde, β-diketone Ultrasonic irradiation, ethanol, 4-5 min 88-97 Fast, mild conditions

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one has been explored for its potential in treating various diseases due to its ability to inhibit specific biological pathways. Studies indicate its efficacy in:

  • Cancer Treatment : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Research indicates that it can be part of a pharmaceutical composition aimed at treating cancers characterized by undesirable cell growth .
  • Anti-inflammatory Properties : The pyrazolone derivatives exhibit anti-inflammatory effects, making them candidates for developing anti-inflammatory drugs .

Analytical Chemistry

This compound is also utilized in analytical chemistry for:

  • Chromatographic Analysis : It can be analyzed using High Performance Liquid Chromatography (HPLC). The method involves a mobile phase of acetonitrile and water with phosphoric acid, allowing for the separation and quantification of the compound in complex mixtures .

Table 1: HPLC Analysis Conditions

ParameterValue
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeReverse Phase HPLC
ApplicationIsolation of impurities

Material Science

The compound's unique structural features allow it to be used in the development of new materials:

  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific properties tailored for applications in coatings and adhesives.

Agricultural Chemistry

Research has indicated that compounds similar to 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one may have applications as agrochemicals:

  • Pesticides : Its derivatives are being studied for their potential use as herbicides or fungicides due to their biological activity against various pests .

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that a derivative of 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle progression.

Case Study 2: HPLC Method Development

In another research project, scientists developed an HPLC method to quantify this compound in pharmaceutical formulations. The method showed high sensitivity and specificity, allowing for accurate determination even in the presence of other excipients.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 2,5-dichlorophenyl and 5-amino groups differentiate it from analogues. Key structural comparisons include:

Compound Name Substituents Core Structure Key Features
5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one 2-(2,5-dichlorophenyl), 5-amino Pyrazol-3-one Electron-withdrawing Cl groups enhance stability; amino group enables H-bonding
4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone 2,4-dichlorophenyl, 4-fluorophenyl, 5-methyl Pyrazol-3-one Bulky substituents increase steric hindrance; MIC = 1.6 μM against Mtb
5-(((3,5-Dichlorophenyl)(methyl)amino)methyl)-2-methyl-1H-pyrazol-3(2H)-one (30) 3,5-dichlorophenyl, methylamino, 2-methyl Pyrazol-3-one Methyl groups reduce polarity; synthesized via ethanol/methyl hydrazine
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-chlorophenyl, 4-bromo, 1,5-dimethyl Pyrazol-3-one Bromine enhances electrophilicity; LC/MS m/z 301–305

Key Observations :

  • Chlorine Position: The 2,5-dichlorophenyl group in the target compound contrasts with 3,5- or 2,4-dichloro isomers in analogues.
  • Amino vs. Alkyl Groups: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methyl or bromo substituents in analogues .

Analytical Techniques :

  • NMR and MS are standard for confirming pyrazolone structures, as seen in and .

Mechanistic Insights :

  • Anti-TB Activity : Electron-withdrawing groups (e.g., Cl, F) enhance membrane penetration, while bulky substituents may improve target specificity .
  • Pesticides: Dichlorophenyl and amino groups in fipronil suggest parallels in synthetic strategies with the target compound, though applications differ .

Physicochemical Properties

  • Solubility: Amino groups (target compound) likely improve aqueous solubility vs. methyl/bromo-substituted analogues .
  • Stability : Chlorine atoms increase thermal and oxidative stability, as seen in pesticide derivatives .

Biological Activity

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolone class, characterized by a five-membered ring containing nitrogen. The specific structure of 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one contributes to its pharmacological properties. Synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine derivatives under acidic conditions, leading to the formation of the pyrazolone structure.

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazolone compounds exhibit anti-inflammatory effects. For instance, studies show that compounds similar to 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia cells. This suggests potential therapeutic applications in neuroinflammatory diseases such as Parkinson's disease (PD) by modulating microglial activation and inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

In vitro studies have indicated that 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

  • Neuroprotective Effects : A study involving lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that compounds related to 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one significantly reduced inflammatory markers and improved behavioral outcomes in animal models of PD .
  • Cancer Treatment : Research has shown that derivatives of this compound can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Data Tables

Biological Activity Effect Mechanism Reference
Anti-inflammatoryInhibition of cytokine productionModulation of NF-kB signaling
AntioxidantFree radical scavengingReduction of oxidative stress
CytotoxicityInduction of apoptosisActivation of caspases and cell cycle arrest

Q & A

Q. Structural confirmation :

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., exact mass: ~257.012 g/mol) .
  • Elemental analysis : To validate C, H, N, and Cl content .

Basic: How do physicochemical properties (e.g., LogP, PSA) influence the pharmacokinetic profile of this compound?

Answer:
Key properties include:

PropertyValueRelevance
LogP 2.94Predicts lipid solubility and membrane permeability. High LogP suggests moderate lipophilicity, suitable for CNS targeting .
PSA 63.81 ŲIndicates hydrogen-bonding capacity; lower PSA enhances oral bioavailability .
Molecular Weight 258.10 g/molWithin Lipinski’s rule limits for drug-likeness.

These properties guide formulation strategies, such as salt formation or prodrug design, to optimize absorption and distribution.

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolone derivatives?

Answer:
Discrepancies may arise from:

  • Structural analogs : Minor substituent changes (e.g., dichlorophenyl vs. fluorophenyl) significantly alter target binding .
  • Assay variability : Differences in cell lines (e.g., Mtb H37Rv vs. clinical isolates) or enzyme isoforms (COX-1 vs. COX-2) .

Q. Methodological solutions :

  • Dose-response studies : Establish IC50/EC50 curves under standardized conditions.
  • Structural-activity relationship (SAR) : Synthesize and test derivatives with systematic substituent modifications .

Advanced: How can experiments be designed to elucidate interactions between this compound and cyclooxygenase (COX) enzymes?

Answer:
Experimental design :

  • In vitro assays : Measure COX-1/COX-2 inhibition using arachidonic acid conversion assays .
  • Mutagenesis studies : Identify critical residues (e.g., Arg120 in COX-2) via site-directed mutagenesis.
  • Molecular docking : Use software like AutoDock Vina to model binding poses, leveraging the dichlorophenyl group’s hydrophobic interactions .

Data analysis : Compare inhibition kinetics (Km/Vmax) to validate competitive/non-competitive mechanisms.

Advanced: What methodological approaches optimize synthesis yield under varying reaction conditions?

Answer:
Optimization strategies :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .
  • Catalyst selection : Use MgI2 or K2CO3 to accelerate cyclization .
  • High-throughput screening : Test temperature (80–120°C) and pressure (1–5 atm) in parallel reactors .

Q. Yield improvement example :

  • Initial yield: 46% (ethanol, room temperature) → 63% (acetonitrile, 80°C) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the pyrazolone core (δ 5.5–6.5 ppm for NH2) and dichlorophenyl protons (δ 7.2–7.8 ppm) .
  • FTIR : Confirm C=O stretching (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]+ at m/z 258.104 .

Advanced: How can the dichlorophenyl group be modified to enhance chemosensing capabilities?

Answer:
Design principles :

  • Electron-withdrawing groups : Introduce NO2 or CF3 to improve metal ion binding (e.g., Cu2+ detection) .
  • Conjugation extension : Attach furan or thiophene rings to shift absorption/emission wavelengths .

Example application :
A related compound, 4-{[1-(2,5-dihydroxyphenyl)ethylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, showed colorimetric Cu2+ detection via a distinct λmax shift (450 → 550 nm) .

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